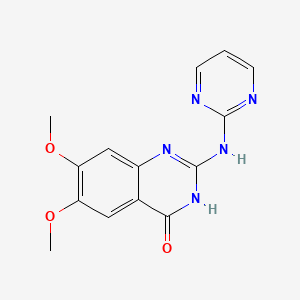![molecular formula C9H13N3OS2 B6139683 N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B6139683.png)
N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide, also known as ETC-216, is a small molecule drug candidate that has shown promising results in preclinical studies for the treatment of cancer.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of the proteasome, a cellular complex that is responsible for the degradation of intracellular proteins. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibition can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
This compound has been shown to have a low toxicity profile in preclinical studies. It has been well-tolerated in animal models, with no significant adverse effects observed. This compound has also been shown to have good pharmacokinetic properties, with high oral bioavailability and a long half-life. In addition, this compound has been shown to be effective in overcoming drug resistance in cancer cells, making it a promising candidate for combination therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide for lab experiments is its low toxicity profile, which allows for higher dosages to be administered without significant adverse effects. However, one limitation is the lack of clinical data, which makes it difficult to determine the optimal dosage and treatment regimen for human patients.
Direcciones Futuras
There are several future directions for the development of N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide. One area of focus is the identification of biomarkers that can predict the response to this compound treatment in cancer patients. Another area of focus is the development of combination therapies that can enhance the efficacy of this compound. In addition, further preclinical studies are needed to determine the optimal dosage and treatment regimen for this compound in human patients.
Conclusion
In conclusion, this compound is a promising small molecule drug candidate that has shown efficacy in preclinical studies for the treatment of cancer. Its low toxicity profile and good pharmacokinetic properties make it a promising candidate for further development. However, further preclinical and clinical studies are needed to fully understand its mechanism of action and determine its optimal dosage and treatment regimen.
Métodos De Síntesis
N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide is synthesized through a multi-step process that involves the reaction of thioamide with 5-methyl-3-thiophene carboxylic acid, followed by the reaction of the resulting intermediate with ethyl hydrazinecarbothioamide. The final product is obtained through recrystallization and purification.
Aplicaciones Científicas De Investigación
N-ethyl-2-[(5-methyl-3-thienyl)carbonyl]hydrazinecarbothioamide has been extensively studied in preclinical models of cancer. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In vivo studies have demonstrated that this compound can inhibit tumor growth and metastasis in various cancer types, including breast, lung, and prostate cancer.
Propiedades
IUPAC Name |
1-ethyl-3-[(5-methylthiophene-3-carbonyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS2/c1-3-10-9(14)12-11-8(13)7-4-6(2)15-5-7/h4-5H,3H2,1-2H3,(H,11,13)(H2,10,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVVILBVHZVMRIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CSC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2,5-dimethoxybenzenesulfonohydrazide](/img/structure/B6139603.png)
![2-{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxy-6-iodophenoxy}acetamide](/img/structure/B6139604.png)
![4-(3-nitrophenyl)-3,4-dihydropyrido[3',2':5,6]pyrimido[1,2-a]benzimidazole-2,5(1H,6H)-dione](/img/structure/B6139607.png)
![N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]isonicotinamide](/img/structure/B6139618.png)
![2-chloro-4-{[4-(hydroxymethyl)-4-(3-phenylpropyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B6139623.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-N'-2-thienylurea](/img/structure/B6139632.png)
![N-1-adamantyl-2-[5-(1H-pyrazol-1-ylmethyl)-2-furoyl]hydrazinecarboxamide](/img/structure/B6139635.png)
![({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)methyl{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}amine](/img/structure/B6139643.png)

![2-{[4-(4-fluorophenyl)-4-oxobutyl]thio}-4,6-diphenylnicotinonitrile](/img/structure/B6139660.png)
![4-methyl-N-phenyl-3-[(2-pyridinylamino)sulfonyl]benzamide](/img/structure/B6139664.png)
![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B6139678.png)
![1-(cyclobutylmethyl)-3-hydroxy-3-{[(1H-indol-4-ylmethyl)amino]methyl}-2-piperidinone](/img/structure/B6139680.png)
![3-(4-fluorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6139681.png)